molecular formula C22H24N4O3S B1227567 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide

Cat. No. B1227567
M. Wt: 424.5 g/mol
InChI Key: FROCDKXVIGKGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Antitumor Activity

The synthesis of derivatives related to the specified compound has shown significant promise in antitumor activities. For instance, Ostapiuk et al. (2017) synthesized a series of thiazole derivatives, with certain compounds exhibiting a high ability to inhibit the growth of human tumor cells, indicating potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Antimicrobial and Anti-inflammatory Agents

Several studies have focused on the synthesis of compounds for potential use as antimicrobial and anti-inflammatory agents. Narayana et al. (2006) worked on synthesizing Schiff bases of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothiophene-3-carboxamide, which were screened for antibacterial, antifungal, and anti-inflammatory activities, showing promising results (Narayana, Ashalatha, Raj, & Kumari, 2006).

Heterocyclic Synthesis for Drug Design

The role of similar compounds in the synthesis of heterocyclic compounds for drug design is evident in the work by Levai et al. (2002), where derivatives underwent specific reactions to form tetrahydrobenzofuran, a structure potentially useful in new drug designs (Levai et al., 2002).

properties

Product Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O3S/c1-3-23-21(29)19-13-6-4-5-7-18(13)30-22(19)24-20(28)16-11-15(25-26-16)14-10-12(2)8-9-17(14)27/h8-11,27H,3-7H2,1-2H3,(H,23,29)(H,24,28)(H,25,26)

InChI Key

FROCDKXVIGKGFN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide
Reactant of Route 2
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide
Reactant of Route 3
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide
Reactant of Route 5
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide
Reactant of Route 6
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide

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